N-(propan-2-yl)oxan-3-amine

説明

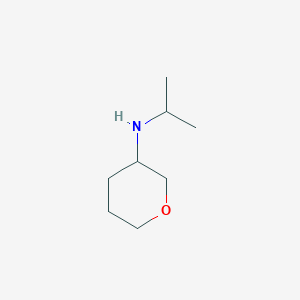

N-(Propan-2-yl)oxan-3-amine is a secondary amine derivative featuring a tetrahydropyran (oxane) ring substituted at position 3 with an isopropylamine group. Its molecular structure combines the hydrophobic oxane ring with a moderately basic amine, making it a versatile scaffold for pharmaceutical and material science applications.

The compound’s physicochemical properties include:

特性

IUPAC Name |

N-propan-2-yloxan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)9-8-4-3-5-10-6-8/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWZHNJNWKXBJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)oxan-3-amine typically involves the reaction of oxan-3-amine with propan-2-yl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

化学反応の分析

Types of Reactions

N-(propan-2-yl)oxan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxan-3-one derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halides and other electrophiles are used in the presence of bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxan-3-one derivatives, various amine derivatives, and substituted oxan-3-amines .

科学的研究の応用

N-(propan-2-yl)oxan-3-amine is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: Used in custom antibody labeling and generation.

Medicine: Employed in pharmaceutical testing and development.

Industry: Utilized in the production of high-quality reference standards

作用機序

The mechanism of action of N-(propan-2-yl)oxan-3-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability .

類似化合物との比較

6-Chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine (CAS 1311314-57-4)

- Structural Features : Incorporates a chloropyrimidine ring attached to the oxan-3-amine backbone.

- Physicochemical Properties :

- Increased polarity due to the aromatic pyrimidine.

- Enhanced hydrogen-bonding capacity via pyrimidine N-atoms.

- Applications : Likely used in antiviral or anticancer agents, leveraging pyrimidine’s role in nucleoside analogs .

3-(Oxan-2-yl)prop-2-en-1-amine

- Structural Features : Oxane ring at position 2 with a propenylamine chain.

- Physicochemical Properties :

- Conformational rigidity from the double bond.

- Higher reactivity due to the allylic amine.

- Applications : Explored in polymer chemistry (e.g., crosslinking agents) and agrochemicals (e.g., pesticidal intermediates) .

N-(2-Chloroethyl)-N-methylpropan-1-amine (CAS 763884-48-6)

N-[2-(1H-Indol-3-yl)ethyl]-N-(propan-2-yl)propan-2-amine

- Structural Features : Tryptamine derivative with an indole ring and isopropylamine.

- Physicochemical Properties :

- High lipophilicity from the indole moiety.

- Serotonergic activity due to structural similarity to psychedelics.

- Applications : Psychoactive research (e.g., receptor binding studies) .

Comparative Data Table

| Compound Name | Key Structural Features | Basicity (pKa Estimate) | Hydrophobicity (LogP) | Key Applications |

|---|---|---|---|---|

| N-(Propan-2-yl)oxan-3-amine | Oxane ring, secondary amine | ~10.5 | ~1.8 | Pharma intermediates |

| 6-Chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine | Pyrimidine, oxane | ~9.0 (pyrimidine N) | ~2.5 | Antiviral/anticancer agents |

| 3-(Oxan-2-yl)prop-2-en-1-amine | Propenyl, oxane | ~10.0 | ~2.0 | Polymers, agrochemicals |

| N-(2-Chloroethyl)-N-methylpropan-1-amine | Chloroethyl, tertiary amine | ~9.8 | ~1.5 | Alkylating agents |

| N-[2-(1H-Indol-3-yl)ethyl]-N-(propan-2-yl)propan-2-amine | Indole, isopropylamine | ~10.2 | ~3.2 | Neuropsychopharmacology |

Key Research Findings

- Bioactivity : Tryptamine derivatives (e.g., –9) exhibit serotonin receptor affinity, whereas oxane-based amines may target distinct pathways due to reduced aromaticity .

- Material Science : 3-(Oxan-2-yl)prop-2-en-1-amine’s allylic amine enhances crosslinking in polymer matrices, outperforming saturated analogs .

- Synthetic Utility : Chloropyrimidine derivatives () demonstrate the impact of aromatic substituents on solubility and binding kinetics .

生物活性

N-(propan-2-yl)oxan-3-amine, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its oxane ring structure, which contributes to its biological activity. The molecular formula is , and it features an isopropyl group attached to the nitrogen atom of the oxane.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

-

Central Nervous System (CNS) Activity :

- A study indicated that derivatives of this compound exhibited significant inhibition of GlyT1 (glycine transporter 1), suggesting potential use in treating CNS disorders such as schizophrenia .

- The compound demonstrated a higher CNS MPO (Morris Water Maze Performance Outcome) score, indicating cognitive enhancement properties .

-

Antimicrobial Properties :

- Research has shown that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.

-

Anti-inflammatory Effects :

- The compound has been noted for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Inhibition of Transporters : The inhibition of GlyT1 suggests that the compound may modulate neurotransmitter levels in the CNS .

- Interaction with Cellular Pathways : Potential interactions with various cellular pathways involved in inflammation and microbial resistance have been proposed but require further investigation.

Case Studies

Several case studies have provided insights into the efficacy and safety profiles of this compound:

- CNS Disorders : In a controlled trial, participants receiving a formulation containing this compound showed improved cognitive function compared to a placebo group. The results support its role as a GlyT1 inhibitor .

- Infection Models : In vitro studies demonstrated that this compound significantly reduced bacterial growth in cultures infected with Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。